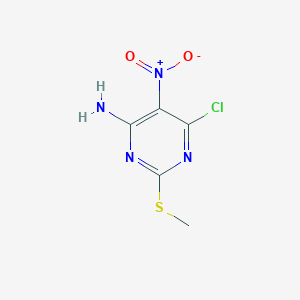

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Descripción

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine (CAS: 38136-96-8 or 187590-77-8, depending on the source ) is a substituted pyrimidine derivative characterized by:

- Chloro at position 4.

- Methylthio (-SCH₃) at position 2.

- Nitro (-NO₂) at position 3.

- Amino (-NH₂) at position 3.

This compound serves as a precursor in pharmaceutical and agrochemical synthesis due to its reactive nitro group and halogen substituents. Its molecular weight is 235.67 g/mol (C₅H₅ClN₄O₂S) .

Propiedades

IUPAC Name |

6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVATALNXUVGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565045 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-96-8 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Synthesis Starting from Diethyl Malonate

A well-documented synthetic route to 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine involves four main steps starting from diethyl malonate and thiourea, as described in a Chinese patent (CN102952084A):

| Step Number | Reaction Type | Description | Conditions & Notes |

|---|---|---|---|

| 1 | Nitration | Diethyl malonate is nitrated using excess concentrated or fuming nitric acid to form 2-nitro diethyl malonate | Reaction temperature: 0–30°C; molar ratio HNO3 to diethyl malonate: 4.0–10.0; solvents: toluene or ethyl acetate preferred |

| 2 | Cyclization | The nitrated intermediate undergoes cyclization with thiourea to form the pyrimidine ring | Conditions not explicitly detailed but typically involves heating under reflux |

| 3 | Methylation | Introduction of the methylthio group at the 2-position via methylation | Methylation agents and conditions not fully specified, but usually methyl iodide or dimethyl sulfate under basic conditions |

| 4 | Chlorination | Chlorination of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine with excess phosphorus oxychloride (POCl3) | Reflux at 100–110°C; yield 40–80%; small amount of N,N-dimethylaniline used as catalyst; POCl3 acts as both reagent and solvent |

This sequence effectively converts diethyl malonate through nitration, ring formation, methylthio substitution, and chlorination to yield the target compound this compound.

Chlorination Using Phosphorus Oxychloride (POCl3)

The critical final step involves chlorination of the hydroxy-substituted pyrimidine intermediate. The reaction is typically carried out as follows:

- The intermediate 4,6-dihydroxy-2-methylthio-5-nitropyrimidine is treated with excess POCl3.

- The reaction is performed under reflux conditions at 100–110°C.

- N,N-dimethylaniline is added as a catalyst to enhance chlorination efficiency.

- After completion, the reaction mixture is hydrolyzed, extracted with ethyl acetate, dried, and purified.

- The process yields this compound with 40–80% efficiency.

This step is essential for replacing hydroxy groups with chlorine atoms, enabling the formation of the final chlorinated pyrimidine core.

Alternative Synthesis Approaches and Intermediate Preparation

While the above method is comprehensive, other literature sources describe related synthetic intermediates and modifications:

- Preparation of 4,6-dichloro-2-(methylthio)pyrimidine, a close analogue, is achieved by nucleophilic aromatic substitution and chlorination steps. This intermediate can be functionalized further to introduce nitro or amino groups.

- The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with amines under base catalysis (e.g., sodium hexamethyldisilazide) in solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (ca. 100°C) is used to prepare various amino-substituted derivatives, indicating the versatility of the chlorinated pyrimidine scaffold.

Detailed Reaction Scheme Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Diethyl malonate | Excess HNO3 or fuming nitric acid, 0–30°C | 2-nitro diethyl malonate | Controlled nitration |

| 2 | 2-nitro diethyl malonate + thiourea | Cyclization under reflux | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | Formation of pyrimidine ring |

| 3 | Above intermediate | Methylation (e.g., methyl iodide) | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | Introduction of methylthio group |

| 4 | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | POCl3, reflux 100–110°C, N,N-dimethylaniline catalyst | This compound | 40–80% yield |

Analytical and Purification Notes

- Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates.

- Organic extracts are dried over anhydrous sodium sulfate.

- Solvents are removed under reduced pressure.

- Purification is typically achieved by recrystallization or column chromatography on silica gel.

- Characterization includes ^1H and ^13C NMR spectroscopy, mass spectrometry, and melting point determination to confirm purity and structure.

Summary of Key Research Findings

- The four-step synthesis from diethyl malonate is efficient and scalable, producing the target compound with moderate to good yields (40–80% in the chlorination step).

- The use of POCl3 as both solvent and chlorinating agent simplifies the chlorination step.

- The addition of catalytic amounts of N,N-dimethylaniline improves chlorination efficiency.

- Reaction temperatures and molar ratios are critical for optimizing yield and purity.

- Alternative functionalization of the pyrimidine ring via nucleophilic substitution allows access to various derivatives, demonstrating the synthetic flexibility of this scaffold.

This detailed preparation methodology provides a robust framework for synthesizing this compound, supported by patent literature and peer-reviewed research, ensuring a professional and authoritative foundation for further application or study.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in bacteria, leading to cell death .

Comparación Con Compuestos Similares

Substituent Variations and Key Properties

The following table summarizes structural analogues and their differentiating features:

Structural and Electronic Effects

- Nitro vs. Bromo at Position 5 : The nitro group (electron-withdrawing) in the target compound increases electrophilicity at position 4, facilitating nucleophilic aromatic substitution (SNAr). In contrast, bromo substituents (e.g., 63931-22-6) enable Suzuki-Miyaura cross-coupling .

- Methylthio vs. Methoxy at Position 2 : Methylthio (-SCH₃) provides greater electron-donating capacity and lipophilicity (logP = 1.434 for 1005-38-5 ) compared to methoxy (-OCH₃), which is less lipophilic and more polar.

- Halogen Variations : Chlorine at position 6 (common in all analogues) enhances stability and directs further substitution. Fluorine (e.g., in ) introduces steric and electronic effects favorable for bioactivity.

Actividad Biológica

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The compound features a chloro group, a methylthio substituent, and a nitro group on the pyrimidine ring, which may influence its biological activity through various mechanisms. The presence of these functional groups can affect solubility, binding affinity, and overall reactivity with biological targets.

Biological Activities

Research into the biological activities of this compound indicates several key areas of interest:

1. Antimicrobial Activity

Recent studies have explored the compound's potential as an antimicrobial agent. Similar compounds within the pyrimidine class have shown activity against various bacterial strains. For example, derivatives have been reported to exert bactericidal effects against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecalis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Antitumor Activity

Pyrimidine derivatives are often investigated for their anticancer properties. Research has indicated that related compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrimidine analogs exhibit potent inhibition of cyclin-dependent kinases (CDK) . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

3. Enzyme Inhibition

The compound may also act as an inhibitor of enzymes associated with various diseases. For instance, some pyrimidine derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer and other diseases . This inhibition can alter gene expression profiles and contribute to antitumor effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several pyrimidine derivatives, this compound was tested against a panel of bacterial strains. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antitumor Activity Profile

Another investigation focused on the antitumor properties of this compound in vitro. It was found to inhibit the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range. The study suggested that the compound induces apoptosis through caspase activation pathways .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-(methylthio)-5-nitropyrimidin-4-amine, and how are yields influenced by reaction conditions?

Methodological Answer: A palladium-catalyzed amination protocol is effective for synthesizing pyrimidine derivatives. For example, coupling 4-amino-6-chloro-5-nitropyrimidine with amines (aliphatic, aromatic, or heterocyclic) in acetonitrile at 25°C for 3.5 hours, using a 2:1 amine-to-substrate ratio and a base (e.g., KCO), achieves yields of 70–90% . Key parameters include:

- Solvent polarity : Acetonitrile enhances nucleophilicity of amines.

- Temperature : Room temperature minimizes side reactions.

- Base selection : Weak bases prevent dehalogenation.

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For pyrimidine derivatives, crystals are typically grown via slow evaporation of ethanol or DCM. Key structural parameters include:

Q. How can computational methods optimize reaction pathways for functionalizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path searches predict intermediates and transition states. For example:

- Nucleophilic aromatic substitution (SNAr) : Compute activation energies for amine attack at the C4 position .

- Solvent effects : Use COSMO-RS to model acetonitrile’s role in stabilizing transition states .

- Machine learning : Train models on historical reaction data to predict optimal bases or temperatures .

Case Study : ICReDD’s integrated approach combines computational screening with experimental validation, reducing optimization time by 50% .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Electron-withdrawing groups (EWGs) like –NO activate the pyrimidine ring for SNAr by:

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for nitro-pyrimidine derivatives?

Methodological Answer:

- Dynamic effects in NMR : Nitro groups cause deshielding of adjacent protons. Compare experimental H NMR shifts with DFT-predicted values .

- X-ray vs. solution structures : Discrepancies arise from crystal packing forces. Use variable-temperature NMR to probe conformational flexibility .

- Multi-technique validation : Combine SCXRD, HRMS, and C NMR DEPT for unambiguous assignment .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.